molecular formula C15H12N2O3 B11983596 (2E)-N-(4-nitrophenyl)-3-phenylprop-2-enamide CAS No. 134430-90-3

(2E)-N-(4-nitrophenyl)-3-phenylprop-2-enamide

Cat. No.: B11983596
CAS No.: 134430-90-3
M. Wt: 268.27 g/mol
InChI Key: AYXKBTUZYMUPEC-IZZDOVSWSA-N
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Description

(2E)-N-(4-nitrophenyl)-3-phenylprop-2-enamide is an organic compound characterized by the presence of a nitrophenyl group and a phenylprop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-nitrophenyl)-3-phenylprop-2-enamide typically involves the reaction of 4-nitroaniline with cinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the amide bond between the 4-nitroaniline and the cinnamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-nitrophenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2E)-N-(4-nitrophenyl)-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-(4-nitrophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The compound’s structure allows it to bind to specific receptors, influencing cellular signaling pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-Nitrophenyl)-3-(2-pyridinyl)-2-propen-1-one
  • Methyl (2E)-3-(4-nitrophenyl)-2-propenoate

Uniqueness

(2E)-N-(4-nitrophenyl)-3-phenylprop-2-enamide is unique due to its specific structural features, such as the combination of a nitrophenyl group and a phenylprop-2-enamide structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

134430-90-3

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

(E)-N-(4-nitrophenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C15H12N2O3/c18-15(11-6-12-4-2-1-3-5-12)16-13-7-9-14(10-8-13)17(19)20/h1-11H,(H,16,18)/b11-6+

InChI Key

AYXKBTUZYMUPEC-IZZDOVSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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